molecular formula C22H28N4O2 B2470660 1-[4-(3-methoxypyrrolidin-1-yl)benzoyl]-4-[(pyridin-3-yl)methyl]piperazine CAS No. 2034305-81-0

1-[4-(3-methoxypyrrolidin-1-yl)benzoyl]-4-[(pyridin-3-yl)methyl]piperazine

Cat. No.: B2470660
CAS No.: 2034305-81-0
M. Wt: 380.492
InChI Key: FQIIPZLBMXBTPG-UHFFFAOYSA-N
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Description

1-[4-(3-methoxypyrrolidin-1-yl)benzoyl]-4-[(pyridin-3-yl)methyl]piperazine is a complex organic compound that features a combination of pyrrolidine, benzoyl, pyridine, and piperazine moieties

Scientific Research Applications

1-[4-(3-methoxypyrrolidin-1-yl)benzoyl]-4-[(pyridin-3-yl)methyl]piperazine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It serves as a probe to study biological pathways and interactions.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Future Directions

The future directions for this compound could involve further exploration of its biological activity and potential therapeutic applications. The pyrrolidine ring is a versatile scaffold in drug discovery, and new pyrrolidine compounds with different biological profiles could be designed .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(3-methoxypyrrolidin-1-yl)benzoyl]-4-[(pyridin-3-yl)methyl]piperazine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine and piperazine intermediates, followed by their coupling with benzoyl and pyridine derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process optimization focuses on maximizing yield, reducing reaction time, and ensuring consistent quality. Techniques such as crystallization, distillation, and chromatography are employed for purification .

Chemical Reactions Analysis

Types of Reactions

1-[4-(3-methoxypyrrolidin-1-yl)benzoyl]-4-[(pyridin-3-yl)methyl]piperazine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve specific solvents, temperatures, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of 1-[4-(3-methoxypyrrolidin-1-yl)benzoyl]-4-[(pyridin-3-yl)methyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can result in various biological effects, depending on the target and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological properties and potential therapeutic benefits .

Properties

IUPAC Name

[4-(3-methoxypyrrolidin-1-yl)phenyl]-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O2/c1-28-21-8-10-26(17-21)20-6-4-19(5-7-20)22(27)25-13-11-24(12-14-25)16-18-3-2-9-23-15-18/h2-7,9,15,21H,8,10-14,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQIIPZLBMXBTPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C2=CC=C(C=C2)C(=O)N3CCN(CC3)CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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